molecular formula C20H22N2O2 B1163473 Taberdivarine H CAS No. 1662688-34-7

Taberdivarine H

Cat. No.: B1163473
CAS No.: 1662688-34-7
M. Wt: 322.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Taberdivarine H is a monoterpenoid indole alkaloid belonging to the larger family of indole alkaloids. It is characterized by a complex pentacyclic structure and is isolated from the plant species Tabernaemontana divaricata . This compound has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of Taberdivarine H involves several key steps:

    Quaternization: The tertiary nitrogen atom of the precursor is quaternized using methyl iodide.

    Oxidative Coupling: This step involves the coupling of the quaternized intermediate to form the desired product.

    Ester Hydrolysis and Selective Decarboxylation: These steps are crucial for the final formation of this compound.

In industrial settings, the synthesis may involve optimized reaction conditions to enhance yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product.

Chemical Reactions Analysis

Taberdivarine H undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative cyclization can lead to the formation of complex polycyclic structures .

Scientific Research Applications

Taberdivarine H has several applications in scientific research:

Mechanism of Action

The mechanism of action of Taberdivarine H involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of signaling pathways and enzyme activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Taberdivarine H is compared with other similar indole alkaloids such as:

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits compared to these similar compounds.

Biological Activity

Taberdivarine H is a notable alkaloid derived from the Tabernaemontana genus, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a monoterpene indole alkaloid characterized by its complex structure and significant biological activity. It is synthesized through intricate biosynthetic pathways involving various enzymes, particularly cytochrome P450s, which play a crucial role in its formation from precursor compounds like geissoschizine .

Pharmacological Activities

This compound exhibits a range of pharmacological effects:

  • Sedative and Anxiolytic Properties : Studies indicate that this compound has sedative effects, making it a candidate for anxiety treatment. Its mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
  • Antitumor Activity : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Effects : The compound demonstrates antimicrobial properties against several pathogens, indicating potential for use in treating infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : this compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its sedative and anxiolytic effects .
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress-related diseases .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
SedativeHighGABA receptor modulation
AntitumorModerateInduction of apoptosis
AntimicrobialVariableInhibition of bacterial growth
AntioxidantHighROS scavenging

Case Studies

  • Anxiolytic Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated enhanced exploration in open field tests, suggesting reduced anxiety levels .
  • Cancer Cell Proliferation : In vitro studies using human cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis. The IC50 values varied across different cell types, indicating selective cytotoxicity .
  • Antimicrobial Efficacy : Clinical evaluations showed that extracts containing this compound exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .

Properties

IUPAC Name

(13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYUFXAXLKULGV-SFQLIIISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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